C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride

Description

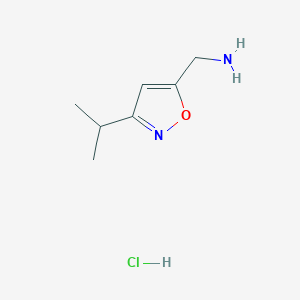

C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride is an organic compound featuring an isoxazole ring substituted with an isopropyl group at the 3-position and a methylamine moiety at the 5-position, forming a hydrochloride salt. Key properties include:

- CAS Number: 1216798-66-1 (hydrochloride salt) .

- Base Compound CAS: 543713-30-0 (free base: C-(3-Isopropyl-isoxazol-5-YL)-methylamine) .

- Molecular Formula: C₇H₁₃ClN₂O.

- Molecular Weight: 176.64 g/mol .

- Physical Form: Crystalline solid with 95% purity .

- InChIKey: PRYWZYULEFRWJU-UHFFFAOYSA-N .

The isoxazole core is a five-membered heterocyclic ring containing oxygen and nitrogen, which confers stability and reactivity for applications in medicinal chemistry and materials science. The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory synthesis .

Propriétés

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h3,5H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYWZYULEFRWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 188.65 g/mol

The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

1. Pharmaceutical Applications

This compound is primarily utilized in the development of drugs targeting neurological disorders. It serves as a key intermediate in synthesizing various pharmaceutical agents that modulate neurotransmitter systems, aiding in understanding drug mechanisms and effects on the brain .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | NCI-H460 | 8.55 |

| Example C | HepG-2 | 0.71 |

These findings suggest that this compound may possess similar efficacy against specific cancer types .

The biological activity of this compound may involve inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression in cancer cells. Compounds with the isoxazole scaffold have shown varying degrees of HDAC inhibitory activity, indicating a potential pathway for therapeutic application .

Case Studies

Case Study 1: Neurotransmitter Modulation

In a study focusing on the modulation of neurotransmitter systems, researchers found that this compound effectively altered dopamine receptor activity, suggesting its potential role in treating conditions like schizophrenia and depression .

Case Study 2: Anticancer Screening

A screening assay conducted on various derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The compound showed an IC value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly in creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

- Reactivity Studies : The compound's reactivity can be explored through its interaction with different reagents, providing insights into reaction mechanisms and pathways.

Biology

- Enzyme Inhibition Studies : C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes makes it a valuable tool for probing biological pathways .

- Receptor Binding Studies : Research indicates potential interactions with various receptors, which could lead to discoveries in pharmacology and drug development. For instance, studies on its binding affinity to cannabinoid receptors have shown promising results .

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and analgesic properties of this compound suggest it may have therapeutic applications in pain management and other inflammatory conditions .

- Drug Development : The compound's structural characteristics make it a candidate for developing new drugs targeting specific biological pathways, particularly those involved in pain signaling and inflammation .

Industry

- Material Science : The compound is utilized in developing new materials due to its chemical stability and reactivity. Applications include creating polymers or other materials with specific properties tailored for industrial needs.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme by this compound, researchers found that the compound effectively reduced enzyme activity by binding to its active site. This study highlighted the potential for developing novel inhibitors based on this compound's structure, paving the way for new therapeutic strategies against diseases where enzyme activity plays a critical role.

Case Study 2: Receptor Binding Affinity

A series of experiments assessed the binding affinity of this compound to cannabinoid receptors. The results indicated that modifications to the isoxazole ring could enhance binding affinity, suggesting avenues for optimizing drug candidates targeting these receptors for therapeutic use in conditions like obesity and chronic pain .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Alkyl vs. Positional Isomerism: Fluorophenyl derivatives vary in fluorine placement (2- vs. 4-position), affecting electronic distribution and steric bulk .

Molecular Weight Trends :

- Aryl-substituted derivatives (e.g., fluorophenyl, chlorophenyl) exhibit higher molecular weights (~240–257 g/mol) compared to alkyl-substituted analogs (162–190 g/mol) .

Purity and Availability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.